1-[2-(Methylsulfanyl)phenyl]propan-2-amine
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Overview
Description
1-[2-(Methylsulfanyl)phenyl]propan-2-amine is an organic compound with the molecular formula C10H15NS It is a derivative of phenylpropanamine, where a methylsulfanyl group is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)phenyl]propan-2-amine typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)phenyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)phenyl]propan-2-amine can be compared with other similar compounds, such as:
1-Phenylpropan-2-amine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
2-(Methylsulfanyl)phenylpropan-2-amine: Similar structure but with variations in the position of the methylsulfanyl group.
Phenylpropanamine derivatives: Various derivatives with different substituents on the phenyl ring, leading to diverse properties and applications.
The uniqueness of this compound lies in the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
803634-49-3 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
VGKAKJXMHGNTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1SC)N |
Origin of Product |
United States |
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